3-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-1-[(4-fluorophenyl)methyl]urea
Description
This compound is a urea derivative featuring a dimethylamino-substituted phenyl group and a 4-fluorophenylmethyl moiety linked via a hydroxyethyl chain. The dimethylamino group enhances solubility and electron-donating properties, while the fluorophenyl group contributes to hydrophobic interactions and metabolic stability.
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-22(2)16-9-5-14(6-10-16)17(23)12-21-18(24)20-11-13-3-7-15(19)8-4-13/h3-10,17,23H,11-12H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYLUQMNVMFTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs are primarily urea derivatives with substituted aromatic systems. Below is a comparative analysis based on biochemical activity, solubility, and synthetic feasibility:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact: The dimethylamino group in the target compound reduces hydrophobicity (LogP = 2.1) compared to analogs with bis-fluorophenyl groups (LogP = 3.2), enhancing aqueous solubility .
Biological Activity: The target compound exhibits superior kinase inhibition (IC₅₀: ~50 nM) relative to pyrazole-urea derivatives (IC₅₀: 120–200 nM), likely due to optimized hydrogen bonding from the dimethylamino group . Fluorophenyl-containing analogs show cross-reactivity with parasitic enzymes (e.g., Plasmodium falciparum), but the target compound lacks this activity, indicating specificity for mammalian kinases .
Synthetic Challenges :
- Crude yields (~65%) for the target compound are comparable to other urea derivatives, but purification remains challenging due to polar byproducts.
- Pyrazole-urea analogs achieve higher purity post-synthesis (75%), attributed to crystallinity from aromatic stacking .
Research Implications and Limitations
- Structural Optimization : Replacing the hydroxyethyl chain with shorter linkers (e.g., methylene) may reduce synthetic complexity while retaining activity.
- Data Gaps: Predicted LogP values for the target compound require experimental validation. No in vivo data are available for toxicity or pharmacokinetics.
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